molecular formula C13H16F3NO2 B7569179 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid

4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid

Katalognummer B7569179
Molekulargewicht: 275.27 g/mol
InChI-Schlüssel: NKCIKFGOYOWSBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid, also known as TMMA, is a chemical compound that has been extensively studied in scientific research. It is a derivative of the drug Gabapentin, which is commonly used to treat epilepsy and neuropathic pain. TMMA has been found to have potential therapeutic applications in a variety of fields, including neurology, psychiatry, and oncology.

Wissenschaftliche Forschungsanwendungen

4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid has been studied for its potential therapeutic applications in a variety of fields. In neurology, it has been found to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and neuropathic pain. In psychiatry, it has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. In oncology, it has been found to have anticancer properties, making it a potential treatment for various types of cancer.

Wirkmechanismus

The exact mechanism of action of 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid is not fully understood, but it is believed to act on the GABAergic system in the brain. It is thought to enhance the activity of GABA, an inhibitory neurotransmitter, which may contribute to its anticonvulsant, analgesic, anxiolytic, and antidepressant effects. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce seizures and increase pain threshold. It has also been found to reduce anxiety and depression-like behaviors. In cell studies, it has been found to inhibit the growth of cancer cells and induce apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid in lab experiments is its potential therapeutic applications in a variety of fields. It may also be useful in studying the GABAergic system in the brain and the mechanisms of cancer cell growth and apoptosis. One limitation is that it is a relatively new compound and there is still much to be learned about its properties and potential applications.

Zukünftige Richtungen

There are many potential future directions for research on 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid. One area of interest is its potential as a treatment for epilepsy and neuropathic pain. Another area of interest is its potential as a treatment for anxiety and depression. Additionally, further research is needed to fully understand its mechanism of action and its potential as an anticancer agent. Finally, studies on the pharmacokinetics and pharmacodynamics of 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid would be useful in determining its potential clinical applications.

Synthesemethoden

4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid can be synthesized through a multi-step process involving the reaction of Gabapentin with various reagents. One common method involves the reaction of Gabapentin with trifluoroacetic anhydride and triethylamine to form the intermediate compound 4,4,4-trifluoro-3-(methylamino)butanoic acid. This intermediate is then reacted with 3-methylbenzyl chloride to form the final product, 4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid.

Eigenschaften

IUPAC Name

4,4,4-trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c1-9-4-3-5-10(6-9)8-17(2)11(7-12(18)19)13(14,15)16/h3-6,11H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCIKFGOYOWSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C)C(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.